molecular formula C16H34OSi B15161605 tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane CAS No. 143314-38-9

tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane

Cat. No.: B15161605
CAS No.: 143314-38-9
M. Wt: 270.53 g/mol
InChI Key: YILLTVJAPOCBAB-UHFFFAOYSA-N
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Description

tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dec-2-en-1-yl group, and a dimethylsilane moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with dec-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems helps in controlling the temperature and pressure, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane involves its ability to form stable bonds with various functional groups. The tert-butyl group provides steric hindrance, protecting reactive sites during chemical reactions. The dimethylsilane moiety enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group and a dec-2-en-1-yl group, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

CAS No.

143314-38-9

Molecular Formula

C16H34OSi

Molecular Weight

270.53 g/mol

IUPAC Name

tert-butyl-dec-2-enoxy-dimethylsilane

InChI

InChI=1S/C16H34OSi/c1-7-8-9-10-11-12-13-14-15-17-18(5,6)16(2,3)4/h13-14H,7-12,15H2,1-6H3

InChI Key

YILLTVJAPOCBAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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